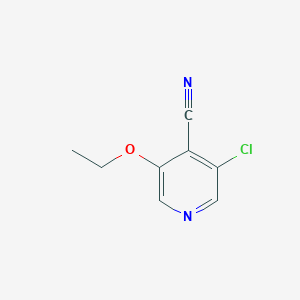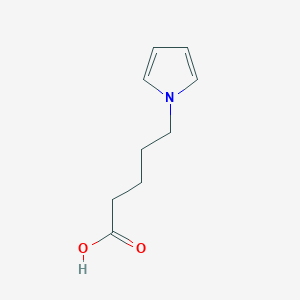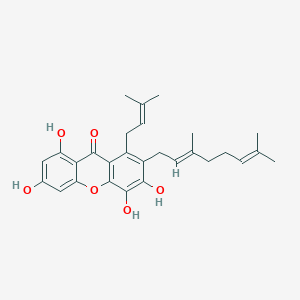
1,10-Phenanthroline-2-carbonitrile
Übersicht
Beschreibung
1,10-Phenanthroline-2-carbonitrile: is an organic compound with the molecular formula C13H7N3 It is a derivative of 1,10-phenanthroline, a heterocyclic compound known for its chelating properties
Wirkmechanismus
Target of Action
1,10-Phenanthroline-2-carbonitrile is a nitrogen-containing heterocyclic organic compound . It has been found to interact with Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These proteins play crucial roles in bacterial resistance to antibiotics and bacterial chemotaxis, respectively .
Mode of Action
It is known that the compound can interact with its targets and induce changes in their function
Biochemical Pathways
Given its targets, it is likely that the compound affects pathways related to antibiotic resistance and bacterial chemotaxis
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c for optimal stability . These properties may impact the compound’s bioavailability and pharmacokinetics.
Result of Action
It has been found to have cytotoxic activity against prostate cancer cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and efficacy may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Additionally, the compound has been used as an organic inhibitor to reduce corrosion of steel in acidic solution, suggesting that its action can be influenced by the pH of the environment .
Biochemische Analyse
Biochemical Properties
It is known that phenanthroline compounds can chelate metal ions, which could potentially influence biochemical reactions
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline-2-carbonitrile can be synthesized through several methods, including the Skraup reaction, Friedländer synthesis, and Povarov reaction. One efficient method involves the use of deep eutectic solvents as catalysts in an improved Skraup reaction. This method uses acrolein and 8-aminoquinoline as starting materials and provides a high yield under milder conditions compared to traditional methods .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup reactions with optimized reaction parameters to maximize yield and purity. The use of green chemistry approaches, such as deep eutectic solvents, is gaining popularity due to their environmental benefits and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 1,10-Phenanthroline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: 1,10-Phenanthroline-2-amine.
Substitution: Various substituted phenanthroline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthroline-2-carbonitrile has diverse applications in scientific research:
Biology: The compound is used in biochemical assays to study metal ion interactions and enzyme activities.
Industry: It is used in the development of materials with specific electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: The parent compound, known for its chelating properties.
5-Methyl-1,10-phenanthroline: A derivative with a methyl group at the 5-position, affecting its reactivity and binding properties.
1,10-Phenanthroline-5,6-dione: An oxidized form with different electronic properties.
Uniqueness: 1,10-Phenanthroline-2-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for developing new materials and studying complex chemical interactions .
Eigenschaften
IUPAC Name |
1,10-phenanthroline-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3/c14-8-11-6-5-10-4-3-9-2-1-7-15-12(9)13(10)16-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMQCFPLQFCYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C#N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350474 | |
| Record name | 1,10-phenanthroline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082-19-5 | |
| Record name | 1,10-phenanthroline-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1082-19-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(4'-Propyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B170430.png)

